
(3-(6-Chloro-2-fluorophenyl)-5-methylisoxazol-4-YL)-N-prop-2-enylformamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(6-Chloro-2-fluorophenyl)-5-methylisoxazol-4-YL)-N-prop-2-enylformamide is a useful research compound. Its molecular formula is C14H12ClFN2O2 and its molecular weight is 294.71. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemosensors
Chemosensors play a crucial role in detecting various analytes, including metal ions and neutral molecules. They exhibit high selectivity and sensitivity, offering opportunities for modulating sensing selectivity and sensitivity. Such properties are critical in environmental monitoring, medical diagnostics, and chemical analysis (Roy, 2021).
Synthesis of Novel Compounds
The synthesis of novel compounds, such as substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, showcases the innovative approaches in chemical synthesis, which could be related to or inspire methods for synthesizing and modifying compounds like "(3-(6-Chloro-2-fluorophenyl)-5-methylisoxazol-4-YL)-N-prop-2-enylformamide". These methods contribute to the development of new materials with potential applications in medicine and industry (Issac & Tierney, 1996).
Environmental Fate and Toxicity
Understanding the environmental fate and toxicity of chemicals is crucial. Studies on compounds like parabens reveal their persistence and bioaccumulation potential, which is important for assessing the environmental impact of synthetic compounds (Haman et al., 2015).
Pharmacological Effects
Research on the pharmacological effects of compounds is essential for drug development. For instance, the review of multidrug-resistant and extensively drug-resistant tuberculosis treatments outlines the importance of selecting effective drug combinations, which is relevant to understanding the potential medical applications of new compounds (Caminero et al., 2010).
Mécanisme D'action
Target of Action
The primary targets of (3-(6-Chloro-2-fluorophenyl)-5-methylisoxazol-4-YL)-N-prop-2-enylformamide are currently unknown. This compound is structurally similar to other fluorophenyl compounds , which often interact with various enzymes and receptors in the body.
Mode of Action
The mode of action of this compound is also not well-documented due to the lack of specific research. Typically, compounds like this one interact with their targets by binding to active sites, which can either inhibit or enhance the target’s function. The exact changes resulting from this interaction would depend on the nature of the target and the binding affinity of the compound .
Biochemical Pathways
Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways affected by this compound. Fluorophenyl compounds often play roles in pathways related to signal transduction, enzymatic reactions, and neurotransmission .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its targets and mode of action. Given the lack of specific information, it’s challenging to describe these effects accurately. Fluorophenyl compounds often have significant impacts on cellular signaling and enzymatic activity .
Propriétés
IUPAC Name |
3-(2-chloro-6-fluorophenyl)-5-methyl-N-prop-2-enyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFN2O2/c1-3-7-17-14(19)11-8(2)20-18-13(11)12-9(15)5-4-6-10(12)16/h3-6H,1,7H2,2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMHFXWBVRXSMRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
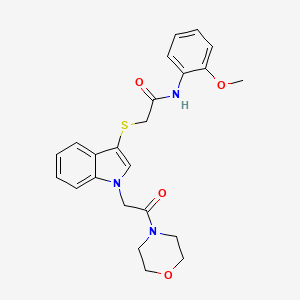

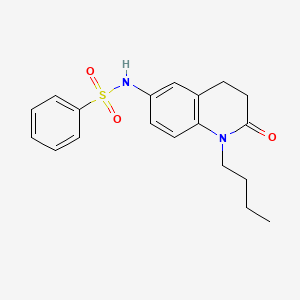
![N-(2-(6-(ethylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2874414.png)
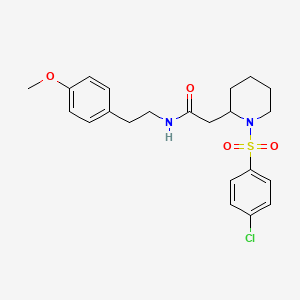
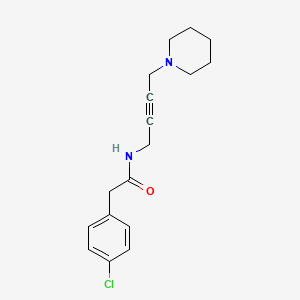
![Methyl 2-{[(cyclohexylamino)carbonyl]amino}-3,3-dimethylbutanoate](/img/structure/B2874422.png)
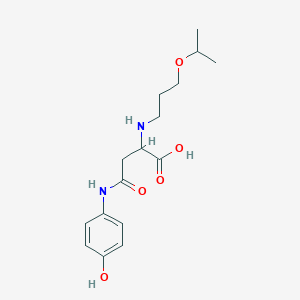
![2-Isopropyl-5-methyl-2,4-dihydro-[1,2,4]triazol-3-one](/img/structure/B2874424.png)
![2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2874425.png)
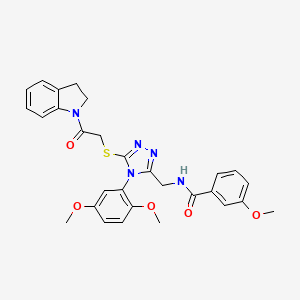
![2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolan-5-yl]-N-(2-pyridinyl)acetamide](/img/structure/B2874428.png)
![N-(4-methylcyclohexyl)-3-[methyl(4-methylphenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2874429.png)

